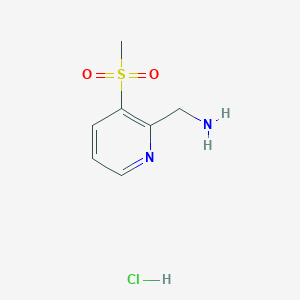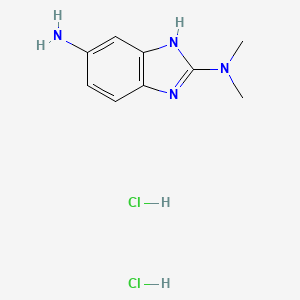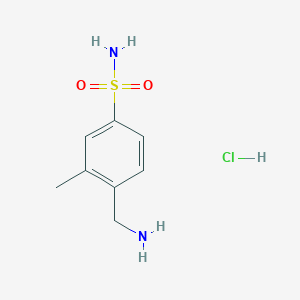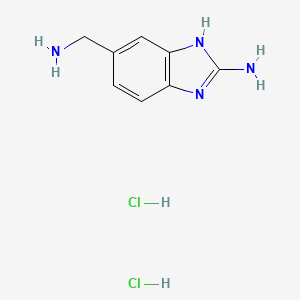
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
描述
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, also known as (2S,3S)-2-trimethylpyrazol-4-yloxolane-3-carboxylic acid or TMPOCA, is a chiral carboxylic acid that has recently been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been found to be an effective catalyst in a variety of asymmetric reactions, and it has been used in the synthesis of various bioactive compounds. In addition, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.
科学研究应用
TMPOCA has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In the field of synthetic organic chemistry, TMPOCA has been found to be an effective catalyst in a variety of asymmetric reactions, including the synthesis of chiral amines, amides, and other compounds. In medicinal chemistry, TMPOCA has been used in the synthesis of various bioactive compounds, such as antibiotics, anti-inflammatory agents, and other therapeutic agents. In biochemistry, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.
作用机制
TMPOCA is believed to act as a catalyst in a variety of asymmetric reactions. In particular, it is thought to act as a Lewis acid, forming a complex with the substrate and facilitating the formation of a chiral product. This mechanism is believed to be responsible for the high selectivity and efficiency of the reactions catalyzed by TMPOCA.
生化和生理效应
TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions. In particular, it has been studied for its potential anti-inflammatory and anti-cancer effects. In addition, TMPOCA has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
实验室实验的优点和局限性
One of the major advantages of using TMPOCA in lab experiments is its high selectivity and efficiency. It is able to catalyze a variety of asymmetric reactions with high selectivity and efficiency, making it an ideal choice for synthetic organic chemistry experiments. However, TMPOCA is not without its limitations. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. In addition, it is not always easy to control the reaction conditions, which can lead to unwanted side reactions.
未来方向
The potential applications of TMPOCA are still being explored. Future research could focus on the development of more efficient and selective catalysts based on TMPOCA, as well as the development of new therapeutic agents based on this compound. In addition, further research could be conducted to investigate the biochemical and physiological effects of TMPOCA and its potential therapeutic uses. Finally, further research could be conducted to explore the potential applications of TMPOCA in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
属性
IUPAC Name |
(2S,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHQSEWJVVPGDD-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



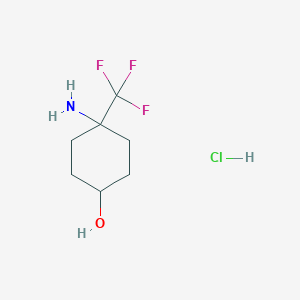
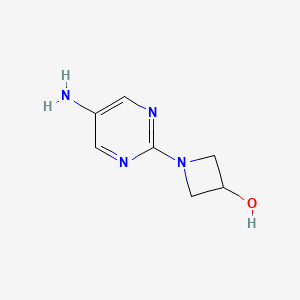
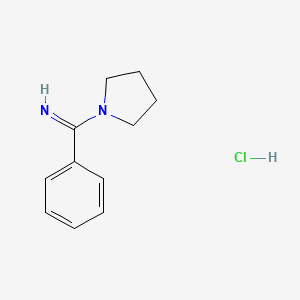
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
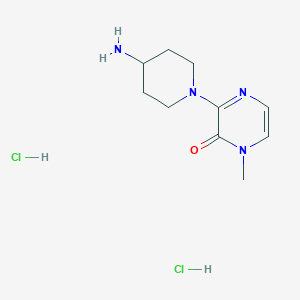
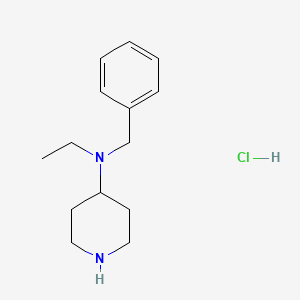
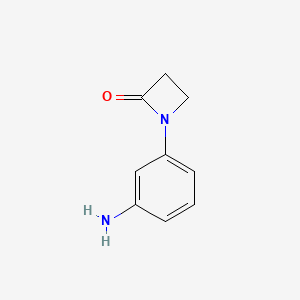
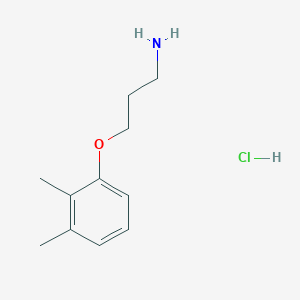
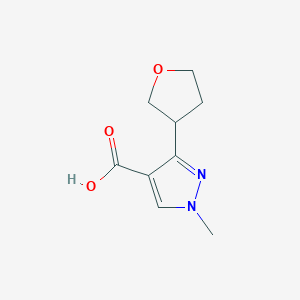
amine hydrochloride](/img/structure/B1383410.png)
